Boron trifluoride, n-propanol reagent 15

Description

Historical Development and Evolution of Lewis Acid-Alcohol Reagents in Catalysis

The concept of acids and bases was expanded significantly in the early 20th century by Gilbert N. Lewis, who defined an acid as an electron-pair acceptor and a base as an electron-pair donor. This broader definition paved the way for the understanding and development of a wide array of chemical reagents, including Lewis acid-alcohol complexes. Initially, the focus was on strong mineral acids as catalysts. However, the need for more selective and milder reaction conditions led to the exploration of Lewis acids.

The combination of Lewis acids with alcohols created a new class of reagents with tunable acidity and solubility properties. These complexes could be more easily handled and measured compared to their gaseous or highly reactive parent Lewis acids. The evolution of these reagents has been driven by the need for catalysts that can operate under specific conditions, tolerate various functional groups, and provide high yields of desired products. The development of boron trifluoride-based reagents, in particular, marked a significant step forward in this field.

Significance of Boron Trifluoride-Based Complexes as Acid Catalysts in Modern Chemical Transformations

Boron trifluoride (BF₃) is a versatile and widely used Lewis acid in organic synthesis. wikipedia.org Its strong electrophilic character makes it an effective catalyst for a multitude of reactions, including isomerization, acylation, alkylation, esterification, and dehydration. wikipedia.org However, BF₃ is a toxic, corrosive gas, which makes it difficult and hazardous to handle in its pure form. wikipedia.org To overcome these challenges, BF₃ is often complexed with other molecules, such as ethers, amines, or alcohols.

These complexes, like the boron trifluoride, n-propanol reagent, are typically liquids or solids that are more stable and easier to manage than gaseous BF₃. The complexation moderates the reactivity of the boron trifluoride, making it a more selective catalyst. The choice of the complexing agent, in this case, n-propanol, can influence the catalyst's activity and solubility in different reaction media. Boron trifluoride-alcohol complexes are particularly significant in reactions requiring a protic co-catalyst, where the alcohol can participate in the reaction mechanism.

The following table provides a comparison of physical and chemical properties of boron trifluoride and some of its alcohol complexes:

| Property | Boron Trifluoride | Boron Trifluoride n-Propanol Complex | Boron Trifluoride Methanol Complex | Boron Trifluoride Isopropyl Alcohol Complex |

| CAS Number | 7637-07-2 wikipedia.org | 762-48-1 sigmaaldrich.com | 373-57-9 sigmaaldrich.com | 676-65-3 nbinno.com |

| Molecular Formula | BF₃ wikipedia.org | BF₃ · CH₃CH₂CH₂OH sigmaaldrich.com | BF₃ · 2CH₃OH sigmaaldrich.com | C₃H₈BF₃O nbinno.com |

| Molecular Weight ( g/mol ) | 67.82 wikipedia.org | 127.90 sigmaaldrich.com | 131.89 sigmaaldrich.com | 127.901 nbinno.com |

| Form | Colorless gas wikipedia.org | Liquid sigmaaldrich.com | Liquid | Colorless liquid nbinno.com |

| Density | 0.00276 g/cm³ (gas) wikipedia.org | 0.905 g/mL at 25 °C sigmaaldrich.com | 0.859 g/mL at 25 °C sigmaaldrich.com | Not specified |

Scope and Research Focus of Boron Trifluoride, n-Propanol Reagent 15 in Academic Investigations

The specific formulation "this compound" likely refers to a 15% (by weight) solution of boron trifluoride in n-propanol. While extensive academic literature specifically detailing a "15%" reagent is limited, the research focus on boron trifluoride-alcohol complexes in general provides insight into its applications. Academic investigations into similar reagents, such as boron trifluoride-methanol and boron trifluoride-isopropanol complexes, highlight their utility in various synthetic transformations.

Research has demonstrated that boron trifluoride-methanol solutions are effective esterification reagents for fatty acids and can be used in the transesterification of vegetable oils to produce biodiesel. chemicalbook.com They have also been employed for the mild deacetylation of amines and in the synthesis of purine-rich oligomers. chemicalbook.com The boron trifluoride isopropyl alcohol complex is noted for its catalytic role in esterification and polymerization reactions. nbinno.com

Based on the known reactivity of similar BF₃-alcohol complexes, the research focus for this compound is expected to be in the following areas:

Catalysis of Esterification Reactions: Facilitating the formation of esters from carboxylic acids and alcohols, a fundamental transformation in organic synthesis.

Polymerization Initiator: Acting as an initiator for the polymerization of unsaturated compounds like alkenes and epoxides.

Friedel-Crafts Type Reactions: Catalyzing alkylation and acylation reactions of aromatic compounds.

Rearrangement Reactions: Promoting molecular rearrangements, such as the Beckmann and pinacol (B44631) rearrangements.

The table below summarizes the primary applications of various boron trifluoride-alcohol complexes based on available research, which can be extrapolated to the likely uses of the n-propanol variant.

| Reagent | Primary Research Applications |

| Boron Trifluoride-Methanol Complex | Esterification of fatty acids, transesterification for biodiesel production, deacetylation of amines. chemicalbook.com |

| Boron Trifluoride-Isopropanol Complex | Catalyst for esterification and polymerization reactions. nbinno.com |

| Boron Trifluoride-Acetonitrile Complex | Catalyst for various organic reactions and a precursor for other boron compounds. chemicalbook.com |

While direct and extensive research on "this compound" is not widely published, its role as a convenient and effective Lewis acid catalyst can be inferred from the broader body of work on boron trifluoride-alcohol complexes. Future academic investigations will likely further elucidate the specific advantages and applications of this particular reagent in the field of organic synthesis.

Properties

IUPAC Name |

propan-1-ol;trifluoroborane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O.BF3/c1-2-3-4;2-1(3)4/h4H,2-3H2,1H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPQOULISUUGNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F.CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8BF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762-48-1 | |

| Record name | Boron Trifluoride - Propanol Reagent (10-20%) [for Esterification] (1ml*10) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Complex Formation and Lewis Acidity of Boron Trifluoride, N Propanol Adducts

Nature of the Boron Trifluoride – Alcohol Coordination Complex

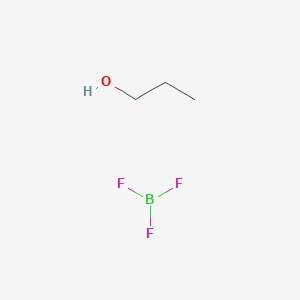

Boron trifluoride (BF₃) is a potent Lewis acid, characterized by an electron-deficient boron atom with a vacant 2p orbital. quora.comstackexchange.com This deficiency drives its ability to accept a pair of electrons from a Lewis base to form a stable coordination complex or adduct. quora.comwikipedia.org In the Boron trifluoride, n-propanol reagent, the n-propanol molecule (CH₃CH₂CH₂OH) acts as the Lewis base.

Factors Influencing the Lewis Acidity and Reactivity of Boron Trifluoride, n-Propanol Reagent Systems

The Lewis acidity of boron trifluoride is paradoxically lower than that of other boron trihalides like BCl₃ and BBr₃, a phenomenon known as the "reverse acidity trend". nih.govunlp.edu.arquora.com This is explained by the concept of π-backbonding in the planar BF₃ molecule, where the filled p-orbitals of the highly electronegative fluorine atoms donate electron density back to the empty p-orbital of the boron atom. quora.com This internal stabilization must be overcome to form an adduct, which requires energy for the pyramidalization of the BF₃ molecule. nih.gov

Several factors influence the Lewis acidity and reactivity of the BF₃-n-propanol system:

Steric Effects: The n-propyl group introduces steric bulk around the coordination site. While less bulky than tertiary alcohols, the steric hindrance can influence the rate and equilibrium of adduct formation and subsequent reactions compared to smaller alcohols like methanol.

Solvent Effects: The reagent is typically supplied in excess n-propanol. sigmaaldrich.comscientificlabs.co.uk The excess alcohol can act as a solvent, potentially stabilizing the adduct through hydrogen bonding. In reactions, the solvent may also compete for coordination to the boron center. The presence of trace amounts of water can also significantly impact reactivity, leading to the formation of species like BF₃·H₂O and fluoroboric acid, which can alter the catalytic activity of the system. borates.todayrsc.org

pπ–pπ Back-Donation: Upon forming the adduct with n-propanol, the B-F bonds lengthen, and the planarity of the BF₃ moiety is lost. This geometric change significantly reduces the pπ–pπ back-donation from fluorine to boron. nih.gov While this makes the boron center inherently more electron-deficient, it is now satisfied by the donation from the alcohol's oxygen. The net Lewis acidity of the complex is a balance between the energy required to break the internal back-bonding and the stability gained from forming the new B-O bond.

Spectroscopic Elucidation of Adduct Structures in Reaction Media

Spectroscopic techniques are essential for characterizing the structure of the BF₃-n-propanol adduct in solution and confirming its formation. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful. chemrxiv.orgresearchgate.net

¹H NMR: In the proton NMR spectrum, the formation of the B-O bond causes a significant downfield shift for the protons on the carbon adjacent to the oxygen (the α-methylene group, -CH₂-OH) and the hydroxyl proton itself, compared to free n-propanol. This deshielding is a direct consequence of the oxygen atom donating electron density to the boron, making it more electropositive.

¹¹B NMR: Boron-11 NMR is highly sensitive to the coordination environment around the boron atom. Free, trigonal planar BF₃ exhibits a specific chemical shift. Upon coordination with n-propanol to form a tetrahedral adduct, the ¹¹B signal shifts significantly, typically to a higher field (a lower ppm value), reflecting the change in electronic environment and geometry. For example, the ¹¹B signal for BF₃·OEt₂ is found at -0.62 ppm. rsc.org

¹⁹F NMR: Similar to ¹¹B NMR, Fluorine-19 NMR provides direct information about the fluorine atoms. The chemical shift and coupling constants of the ¹⁹F signal change upon adduct formation, indicating the transition from a planar to a pyramidal arrangement. The signal for BF₃·OEt₂ appears at -152.8 ppm. rsc.org

¹³C NMR: Carbon-13 NMR would show a downfield shift for the α-carbon of the n-propanol ligand, consistent with the electron-withdrawing effect of the coordinated BF₃ group. rsc.org

The following table summarizes the expected NMR spectral changes upon complex formation, using the well-documented BF₃·OEt₂ complex as an analogue. rsc.org

| Nucleus | Observed Change upon Complexation | Reason |

|---|---|---|

| ¹H | Downfield shift of protons on α-carbon and OH group | Deshielding due to electron donation from oxygen to boron |

| ¹¹B | Significant shift, typically upfield | Change in geometry (planar to tetrahedral) and coordination |

| ¹⁹F | Shift in resonance compared to free BF₃ | Change in electronic environment and B-F bond character |

| ¹³C | Downfield shift of α-carbon | Inductive electron withdrawal by the coordinated BF₃ group |

Theoretical Frameworks for Understanding Lewis Acidity Modulation by Alcohol Ligands

Computational chemistry provides powerful theoretical frameworks for understanding the nuances of Lewis acidity in BF₃ adducts. nih.gov Density Functional Theory (DFT) and other ab initio methods are used to calculate molecular geometries, bond energies, and electronic properties that explain experimental observations. acs.orgacs.org

Frontier Molecular Orbitals: The Lewis acidity is related to the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the Lewis acid. unlp.edu.ar Calculations show that while fluorine's high electronegativity makes the boron atom highly positive, the π-backbonding raises the energy of the LUMO in BF₃, making it a weaker Lewis acid than BCl₃ or BBr₃, which have less effective back-bonding and thus lower-energy LUMOs. unlp.edu.arresearchgate.net When BF₃ complexes with n-propanol, the LUMO of the resulting adduct is significantly altered, influencing its subsequent reactivity.

Solvation Models: Accurate theoretical predictions must account for the reaction medium. mdpi.com Computational models can incorporate the effects of the solvent (excess n-propanol) either implicitly, using a continuum model, or explicitly, by including individual solvent molecules interacting with the adduct, for instance, through hydrogen bonds to the fluorine atoms. mdpi.com These models provide a more accurate picture of the adduct's stability and reactivity in solution.

Synthetic Methodologies and Preparation Strategies for Boron Trifluoride, N Propanol Reagent 15

In Situ Generation of Active Catalytic Species from Boron Trifluoride and n-Propanol

The active catalytic species is typically generated in situ by the reaction of boron trifluoride with n-propanol. reddit.com Boron trifluoride, a powerful Lewis acid, readily forms a coordination complex with the lone pair of electrons on the oxygen atom of n-propanol. nih.govhoneywell.com This reaction is exothermic and results in the formation of the boron trifluoride-n-propanol complex, often represented as BF3·CH3CH2CH2OH. sigmaaldrich.com

The generation process can be initiated from various sources of BF3. Commercially, boron trifluoride is often handled as a compressed gas or in a more manageable form as a complex with diethyl ether (boron trifluoride etherate, BF3·O(C2H5)2). wikipedia.orgmedcraveonline.com When BF3·O(C2H5)2 is introduced into a reaction mixture containing n-propanol, a ligand exchange occurs, displacing the diethyl ether to form the more stable n-propanol complex. This in situ formation is advantageous as it avoids the handling of highly toxic and corrosive BF3 gas directly. wikipedia.org

The primary active species is the 1:1 adduct, (T-4)-Trifluoro(1-propanol)boron. sigmaaldrich.com However, the presence of trace amounts of water can lead to the formation of boron trifluoride monohydrate (BF3·H2O) and subsequently fluoroboric acid, which can also act as powerful Brønsted acid catalysts. cdnsciencepub.comias.ac.in In some cases, this in situ generated superacid from BF3 and adventitious moisture has been shown to be the true catalytic species. ias.ac.innih.gov The equilibrium between these different species can be influenced by the reaction conditions and the relative concentrations of the components.

Optimized Methodologies for Boron Trifluoride, n-Propanol Reagent 15 Formulation for Specific Reaction Types

The formulation of the BF3-n-propanol reagent, particularly the molar ratio of BF3 to alcohol and its concentration, is critical for optimizing reaction outcomes such as yield and selectivity. Commercially available reagents often specify the weight percentage of BF3, for instance, "Boron trifluoride propanol (B110389) complex in excess propanol, BF3 14 wt. %". sigmaaldrich.com This indicates a solution where n-propanol serves as both the complexing agent and the solvent.

For specific applications like esterification, the formulation is tailored to the substrate and desired reaction rate. Boron trifluoride-alcohol reagents are highly effective for preparing esters of various carboxylic acids, including those with sensitive functional groups. medcraveonline.comsigmaaldrich.comsigmaaldrich.com The general procedure involves heating the carboxylic acid with a pre-prepared solution of BF3 in an alcohol, such as n-propanol or n-butanol. sigmaaldrich.com The excess alcohol acts as a solvent and drives the equilibrium towards the ester product.

The following table illustrates the optimization of catalyst loading for a generic esterification reaction, highlighting the impact on product yield.

Table 1: Effect of BF3·n-Propanol Catalyst Loading on Esterification Yield

| Entry | Substrate | Catalyst (mol %) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Benzoic Acid | 5 | 6 | 75 |

| 2 | Benzoic Acid | 10 | 4 | 92 |

| 3 | Benzoic Acid | 15 | 4 | 94 |

| 4 | 4-Nitrobenzoic Acid | 10 | 5 | 88 |

| 5 | 4-Nitrobenzoic Acid | 15 | 4 | 95 |

This table is a generalized representation based on typical findings in Lewis acid-catalyzed esterifications and does not represent a specific cited experiment.

In other reactions, such as the cleavage and rearrangement of epoxides, the stoichiometry of the BF3 reagent is crucial for controlling the product distribution. medcraveonline.comnih.gov Similarly, in polymerization reactions, the concentration of the initiator, the BF3·n-propanol complex, directly influences the molecular weight and polydispersity of the resulting polymer. wikipedia.org

Advanced Techniques for Controlled Reagent Addition and Reaction Management

Continuous Flow Chemistry: A significant advancement in managing reactive reagents is the use of continuous flow reactors. acs.orgvapourtec.com In a flow system, small volumes of reactants are continuously mixed and reacted in a temperature-controlled reactor coil. This offers superior heat and mass transfer compared to batch reactors, allowing for safer handling of exothermic reactions and precise control over reaction times (by adjusting flow rates and reactor volume). acs.org For a reagent like BF3·n-propanol, a stock solution can be prepared and introduced via a syringe pump, ensuring a constant and controlled rate of addition to the substrate stream. vapourtec.com This technique minimizes the accumulation of large quantities of reactive intermediates and can lead to improved yields and purities.

Automated Syringe Pumps: In a laboratory or pilot plant setting, automated syringe pumps are used for the slow and controlled addition of the catalyst solution to the reaction vessel. This method is particularly useful for maintaining a low instantaneous concentration of the catalyst, which can be critical for preventing side reactions or polymerization.

In-line Purification: Flow chemistry setups can be integrated with in-line purification modules, such as columns containing solid-supported scavengers. vapourtec.com After the reaction, the stream can be passed through a scavenger resin that selectively removes the BF3 catalyst and any acidic byproducts, simplifying the workup process to simple solvent evaporation.

These advanced techniques not only enhance the safety and scalability of reactions involving the BF3·n-propanol reagent but also provide a higher degree of control, often leading to more reproducible and efficient synthetic outcomes.

Mechanistic Investigations into Boron Trifluoride, N Propanol Reagent 15 Catalyzed Reactions

Elucidation of Reaction Pathways and Transition States via Kinetic and Stereochemical Studies

Kinetic and stereochemical investigations are fundamental to deciphering the step-by-step pathway of a chemical reaction and understanding the three-dimensional arrangement of atoms in the transition state. For reactions catalyzed by Boron trifluoride complexes, such as the BF3·etherate-catalyzed Baeyer-Villiger reaction of spiroketalic steroidal ketones, mechanistic studies have been conducted to explain the formation of various products. nih.gov In these reactions, an equilibrium between isomeric ketones was observed, followed by oxidation and fragmentation, with the specific pathways being discussed for different stereoisomers (25R and 25S). nih.gov

The stereochemical outcome of a reaction provides critical clues about the mechanism. In Lewis acid-catalyzed reactions, such as the Diels-Alder cycloaddition, the presence of BF3 influences the transition state geometry, leading to high endo selectivity. nih.govresearchgate.net This selectivity arises from favorable secondary orbital interactions in the endo transition state, which are stabilized by the Lewis acid.

Kinetic studies, which measure reaction rates under varying conditions, help identify the rate-determining step and the species involved. For instance, in BF3·Et2O mediated cascade cyclizations, it was found that even brief reaction times at low temperatures could produce significant yields, while slightly longer times improved the yield of the desired tricyclic product to as high as 68%. nih.gov However, further increases in reaction time did not lead to better outcomes, indicating complex kinetics involving the formation of by-products or degradation. nih.gov While direct kinetic data for the n-propanol specific reagent is not extensively detailed in the literature, the principles from studies on analogous BF3·etherate systems are applicable. These studies show that the reaction rate's dependence on catalyst and substrate concentrations can be used to construct a kinetic model of the reaction pathway. acs.org

Role of the Boron Trifluoride, n-Propanol Complex in Activating Substrates

Boron trifluoride is a powerful Lewis acid because the boron atom has an empty p-orbital, making it highly electrophilic and capable of accepting a pair of electrons from a Lewis base. wikipedia.orgyoutube.com In the Boron trifluoride, n-propanol reagent, the BF3 molecule forms a complex with the lone pair of electrons on the oxygen atom of n-propanol. sigmaaldrich.com This complex is the active catalytic species.

The primary role of the BF3, n-propanol complex in catalysis is to activate substrates by withdrawing electron density. wikipedia.org This is typically achieved by coordinating to a heteroatom, such as oxygen or nitrogen, within the substrate molecule. For example, in reactions involving carbonyl compounds (ketones, aldehydes, esters), the BF3 coordinates to the carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Computational studies on the activation of 2-cyclohexenone by BF3 coordination provide insight into this process. researchgate.net

This activation principle is central to many BF3-catalyzed reactions:

Diels-Alder Reactions: BF3 coordinates to the dienophile (e.g., methyl vinyl ketone), lowering its LUMO (Lowest Unoccupied Molecular Orbital) energy. nih.govsmu.edu This reduces the activation energy of the reaction and increases the mutual polarization and charge transfer between the diene and dienophile, facilitating the cycloaddition. smu.edu

Epoxide Ring-Opening: In cascade cyclizations, BF3·Et2O activates an epoxide by coordinating to the oxygen atom. nih.gov This polarizes the C-O bonds, weakening them and facilitating ring-opening by a nucleophile, which initiates the cyclization cascade. nih.govresearchgate.net

Esterification and Transesterification: The BF3-methanol complex is a known effective catalyst for the esterification of fatty acids. heyigasglobal.com By analogy, the BF3-n-propanol complex activates the carboxylic acid by coordinating to the carbonyl oxygen, making it a better electrophile for attack by the alcohol.

Ether Cleavage: The reagent can facilitate the cleavage of ethers. The Lewis acid coordinates to the ether oxygen, making it a better leaving group and enabling nucleophilic attack by a halide or another nucleophile. nih.govopenstax.org

Proton Transfer Mechanisms in Acid-Catalyzed Transformations by the Reagent

While BF3 is a Lewis acid, the Boron trifluoride, n-propanol complex can also function as a potent Brønsted acid catalyst. The coordination of the Lewis acidic BF3 to the oxygen atom of n-propanol significantly increases the acidity of the hydroxyl proton. This occurs because the electron-withdrawing BF3 group polarizes the O-H bond, making the proton more easily transferable.

The mechanism is analogous to the hydrolysis of BF3. When BF3 reacts with water, it forms an aquo adduct (H₂O−BF₃), which then loses a proton (H⁺) to the medium, generating species like fluoroboric acid and making the solution acidic. wikipedia.orgyoutube.com Similarly, the BF₃·CH₃CH₂CH₂OH complex can donate its proton to a substrate in a key step of an acid-catalyzed mechanism.

This Brønsted acidity is crucial in many transformations:

Ether Cleavage: The general mechanism for the acid-catalyzed cleavage of ethers begins with the protonation of the ether oxygen by a strong acid. openstax.orgyoutube.com The BF3-n-propanol reagent can serve as the strong acid source, protonating the ether to form a good leaving group, which is then susceptible to cleavage via an SN1 or SN2 mechanism. openstax.org

Dehydration Reactions: In the dehydration of alcohols to form alkenes, a proton is required to protonate the hydroxyl group, converting it into a good leaving group (water). The BF3-n-propanol complex can act as the proton donor in such processes. wikipedia.org

Rearrangements: Carbocation rearrangements are often initiated by protonation. The acidic nature of the BF3-n-propanol complex can facilitate these reactions by generating the initial carbocationic intermediate.

The n-propanol in the complex, therefore, acts as a "proton shuttle," delivering a highly activated proton to the substrate, which is a critical step in many acid-catalyzed reaction pathways.

Applications in Advanced Organic Synthesis and Functional Group Transformations

Catalytic Role in Esterification and Transesterification Reactions: Mechanistic and Selectivity Studies

The boron trifluoride n-propanol reagent is a highly efficient catalyst for both esterification and transesterification reactions, valued for its ability to promote rapid conversion under relatively mild conditions. nih.govthieme-connect.de

A similar mechanism governs transesterification, where the reagent catalyzes the conversion of an existing ester into a new one via reaction with a different alcohol. nih.govyoutube.com This process is particularly prevalent in the preparation of fatty acid methyl esters (FAMEs) for analytical purposes, such as gas chromatography. youtube.comgoogle.comorganic-chemistry.org

Selectivity and Scope The BF3-alkanol system is effective for a broad range of substrates, including many aliphatic and aromatic carboxylic acids. thieme-connect.de However, its strong Lewis acidity means that care must be taken with sensitive substrates. Functional groups such as epoxides, hydroperoxides, and certain conjugated polyunsaturated systems can undergo degradation or rearrangement under the reaction conditions. tandfonline.com Comparative studies have shown that while BF3-based reagents are highly effective for FAME production, they may occasionally cause partial isomerization of unsaturated fatty acid chains, a factor to consider when high-fidelity analysis is required. google.com

Table 1: Research Findings on BF3-Catalyzed Esterification and Transesterification

| Substrate Type | Reagent System | Key Findings | Reference(s) |

| Carboxylic Acids (C8-C24) | BF3-Methanol | Provides convenient, fast, and quantitative esterification with clean reactions and volatile by-products. | nih.gov |

| Adipose Tissue, Muscle | 14% BF3-Methanol | Effective for direct transesterification of total lipids into FAMEs for GC analysis. | youtube.com |

| Vegetable Oils | BF3-Methanol | Microwave irradiation significantly shortens reaction times for FAME preparation compared to conventional heating. | organic-chemistry.org |

| Forage Lipids | 14% BF3-Methanol vs. HCl-Methanol | Both catalysts show complete conversion to FAMEs, but BF3 may cause partial isomerization of some fatty acids. | google.com |

| Penta-O-acetyl-β-D-glucose | BF3·Et2O / Phenols | Stereospecific formation of aryl β-D-glucopyranosides in 52-85% yield. | tandfonline.com |

Utility in Etherification and Alkylation Reactions: Regioselectivity and Scope

Boron trifluoride complexes are potent catalysts for the formation of C-O (etherification) and C-C (alkylation) bonds. commonorganicchemistry.commasterorganicchemistry.com

Mechanism and Regioselectivity In etherification and alkylation reactions, the BF3-n-propanol reagent acts by activating either the alcohol or the alkylating agent. For instance, in the alkylation of an aryl alcohol (phenol), BF3 coordinates to the phenolic oxygen. masterorganicchemistry.com This is followed by the transfer of an alkyl group, which can come from the complexing alcohol itself (in the case of BF3-etherate, an ethyl group is transferred) or an external alkylating agent. masterorganicchemistry.com

In Friedel-Crafts type alkylations of aromatic rings, the Lewis acid activates an alkyl halide or alkene, generating a carbocation or a highly electrophilic species that is then attacked by the aromatic π-system. The regioselectivity of the aromatic ring attack is governed by classical directing group effects, with electron-donating groups favoring ortho and para substitution.

Scope and Limitations The scope of these reactions is broad, but certain functional groups can interfere with the catalysis. Substrates containing functional groups capable of strong chelation with the boron center, such as amino or nitro groups positioned ortho to a hydroxyl group, can significantly diminish the yield of the desired product by sequestering the catalyst. masterorganicchemistry.com Similarly, highly basic nitrogen-containing heterocycles like pyridine (B92270) can completely inhibit the reaction by forming a stable, unreactive complex with BF3. masterorganicchemistry.com Resorcinol and hydroquinone (B1673460) derivatives may decompose under the reaction conditions. masterorganicchemistry.com

Table 2: Research Findings on BF3-Catalyzed Etherification of Aryl Alcohols*

| Aryl Alcohol Substrate | Product | Yield (%) | Reference(s) |

| Phenol | Phenetole | 78 | masterorganicchemistry.com |

| p-Cresol | 4-Methylphenetole | 85 | masterorganicchemistry.com |

| p-Chlorophenol | 4-Chlorophenetole | 72 | masterorganicchemistry.com |

| p-Nitrophenol | 4-Nitrophenetole | 56 | masterorganicchemistry.com |

| o-Nitrophenol | 2-Nitrophenetole | 10 | masterorganicchemistry.com |

| 2-Naphthol | 2-Ethoxynaphthalene | 92 | masterorganicchemistry.com |

| 8-Hydroxyquinoline | No Reaction | 0 | masterorganicchemistry.com |

| Data is for the analogous Boron Trifluoride Etherate reagent, which illustrates the general principles of scope and selectivity. |

Promotor in Carbonyl Activations: Aldol (B89426), Mannich, and Related Condensations

The activation of carbonyl groups is a cornerstone of carbon-carbon bond formation, and the BF3-n-propanol reagent is an effective promoter for such transformations, including aldol and Mannich reactions. commonorganicchemistry.comthieme-connect.de

Mechanism of Activation The fundamental role of the BF3 complex is to coordinate to the oxygen atom of a carbonyl group (in an aldehyde or ketone). This Lewis acid-base interaction withdraws electron density from the carbonyl carbon, rendering it significantly more electrophilic and thus more reactive toward attack by a wide range of nucleophiles. thieme-connect.de

In the context of the Mukaiyama Aldol reaction , BF3 activates an aldehyde, which is then readily attacked by a silyl (B83357) enol ether (acting as the carbon nucleophile). A subsequent workup step hydrolyzes the resulting silyl ether to afford the β-hydroxy carbonyl product. For Mannich reactions , the reagent can facilitate the formation of a highly electrophilic Eschenmoser's salt or a related iminium ion from an aldehyde and an amine. This activated species is then intercepted by a suitable carbon nucleophile, such as an enolizable ketone, to form the characteristic β-amino carbonyl compound.

Applications in Rearrangement Reactions: Epoxide Cleavage and Rearrangements

The BF3-n-propanol reagent is a classic and powerful tool for inducing the cleavage and rearrangement of epoxides to form carbonyl compounds. thieme-connect.desemanticscholar.orgorganic-chemistry.org

Mechanistic Pathways The reaction is initiated by the coordination of the Lewis acidic boron atom to the epoxide oxygen. This coordination weakens the C-O bonds and creates a potent leaving group, facilitating ring-opening. semanticscholar.org Two main mechanistic pathways are proposed:

Carbocation-Mediated Rearrangement : The Lewis acid-epoxide complex opens to form a species with significant carbocation character at the more substituted carbon atom. This intermediate rapidly undergoes a 1,2-shift of a neighboring hydride or alkyl group (a Meinwald rearrangement), leading to a more stable carbocation that collapses to the final ketone or aldehyde product. organic-chemistry.orguwindsor.ca

Fluorohydrin Intermediate : An alternative pathway involves the intermolecular attack of a fluoride (B91410) ion (derived from the BF3 reagent itself) on the activated epoxide complex. This SN2-type attack forms a fluorohydrin intermediate. organic-chemistry.orgnih.gov Subsequent Lewis acid-assisted removal of the fluorine atom, coupled with the migrating group, yields the rearranged carbonyl product. organic-chemistry.orguwindsor.ca

The stereochemical outcome of the rearrangement can offer clues to the operating mechanism. Alkyl migrations often proceed with inversion of configuration at the migration terminus, while hydride migrations have been observed to occur with retention, suggesting the involvement of distinct intermediates or transition states. organic-chemistry.org

Table 3: Research Findings on BF3-Catalyzed Epoxide Rearrangements

| Epoxide Substrate | Reagent System | Major Product(s) | Key Observation | Reference(s) |

| Acyclic Trisubstituted Epoxide | BF3·Et2O | Ketone and Aldehyde | Hydride migration occurs with retention of configuration; alkyl migration with inversion. | organic-chemistry.org |

| Steroidal 3β-acetoxy-5α,6α-epoxides | BF3·Et2O | 3β-acetoxy-5α-hydroxy-6β-fluoro compounds | Demonstrates the formation of fluorohydrin intermediates. | nih.gov |

| Styrene Oxide Derivatives | BF3 | Phenylacetaldehyde | General rearrangement of aryl-substituted epoxides. | semanticscholar.org |

| (24S,25S)-Desmosterol Benzoate Epoxide | BF3·Et2O | 24-oxo compound and C-25 aldehyde | Reaction proceeds via a fluorohydrin intermediate. | organic-chemistry.org |

Role in Glycosylation and Carbohydrate Chemistry: Stereocontrol and Efficiency

In the complex field of carbohydrate chemistry, Lewis acids like BF3 are instrumental in catalyzing the formation of glycosidic bonds. commonorganicchemistry.comtandfonline.com

Mechanism and Stereocontrol The BF3-n-propanol reagent activates a glycosyl donor (a sugar equipped with a good anomeric leaving group, such as an acetate (B1210297) or fluoride) by coordinating to the leaving group or a ring oxygen. This promotes the formation of a highly electrophilic oxocarbenium ion intermediate. commonorganicchemistry.comnih.gov This ion is then attacked by a hydroxyl group of a glycosyl acceptor molecule to form the desired glycosidic linkage.

Stereocontrol at the anomeric center is a critical challenge in glycosylation and is highly dependent on the reaction parameters. The choice of Lewis acid, solvent, temperature, and the nature of protecting groups on the glycosyl donor all play a crucial role. commonorganicchemistry.com

Neighboring Group Participation : A participating protecting group (like an acetyl group) at the C-2 position of the donor can attack the anomeric center intramolecularly to form a cyclic intermediate (e.g., an acetoxonium ion). Subsequent SN2 attack by the glycosyl acceptor from the opposite face leads exclusively to the 1,2-trans glycosidic linkage (e.g., a β-linkage for a glucose donor). tandfonline.com

SN1 vs. SN2 Pathways : In the absence of a C-2 participating group, the stereochemical outcome is dictated by a competition between SN1 and SN2 pathways. The use of BF3·OEt2 has been shown to favor β-selectivity (SN2-like pathway) with certain galactosyl donors, whereas stronger Lewis acids promote α-selectivity (SN1-like pathway). commonorganicchemistry.com

Efficiency BF3-catalyzed glycosylations are often highly efficient, with many reactions proceeding rapidly at room temperature and providing good to excellent yields. nih.govtandfonline.com

Table 4: Research Findings on BF3-Catalyzed Glycosylation

| Glycosyl Donor | Glycosyl Acceptor | Reagent System | Key Outcome | Reference(s) |

| Penta-O-acetyl-β-D-glucose | Substituted Phenols | BF3·Et2O | Stereospecific formation of β-glucosides (52-85% yield). | tandfonline.com |

| 1,2-Cyclopropaneacetylated Galactose | Monosaccharides | BF3·Et2O | Moderate to good β-selectivity via an SN2 pathway. | commonorganicchemistry.com |

| Glycosyl Fluorides | Silyl Ethers | B(C6F5)3* | Rapid reaction (minutes at RT) with high stereoselectivity. | nih.gov |

| Thioglycoside with unprotected OH groups | Glycosyl Acceptor | Dialkylboryl triflate / BF3·Et2O | Boron masking enables stereoselective glycosylation of unprotected donors. | nih.gov |

| Illustrates a related boron-based catalyst system highlighting modern approaches. |

Activation of Olefins and Alkynes for Cyclization and Addition Reactions

The BF3-n-propanol reagent serves as an excellent catalyst for activating the π-systems of alkenes and alkynes, making them amenable to a variety of important cyclization and addition reactions. commonorganicchemistry.comthieme-connect.de

Mechanism of Activation As a potent Lewis acid, BF3 can interact with the electron-rich π-bond of an olefin or alkyne. This interaction polarizes the bond, creating an electrophilic center that is primed for attack by a nucleophile. This is the fundamental step in electrophilic addition reactions. In the presence of a nucleophilic species, a new bond is formed at one carbon of the multiple bond, typically generating a carbocation at the other, which is then quenched to complete the addition.

Applications

Addition Reactions : The reagent catalyzes the addition of hydrogen halides (hydrohalogenation) and water (hydration) across double and triple bonds. These reactions generally adhere to Markovnikov's rule, where the electrophilic part of the addend (e.g., H+) attaches to the carbon atom with the greater number of hydrogen substituents, leading to the more stable carbocation intermediate.

Cationic Cyclizations : BF3 is a well-established initiator for the cyclization of polyenes. By activating a terminal double bond, it can trigger a cascade of intramolecular ring-closing events to construct complex polycyclic systems. thieme-connect.deyoutube.com

Nazarov Cyclization : This specific type of electrocyclization, which converts divinyl ketones into cyclopentenones, is frequently promoted by Lewis acids like BF3. thieme-connect.de

Halide Recycling : In a more specialized application, BF3 can catalyze fluorocarbamoylation of alkynes, where it functions as both the Lewis acid activator and a fluoride source in a halide recycling mechanism.

Employment in Protection and Deprotection Strategies of Functional Groups

The Lewis acidic nature of the BF3-n-propanol reagent makes it a valuable tool for both the formation and cleavage of common protecting groups in multi-step organic synthesis.

Mechanism of Deprotection The deprotection mechanism relies on the coordination of BF3 to a heteroatom (typically oxygen) within the protecting group, such as in an ether, acetal, or silyl ether. This coordination weakens the adjacent C-O or Si-O bond, facilitating its cleavage. semanticscholar.orgnih.gov This cleavage can be assisted by an external nucleophile or occur through further reaction of the complex.

Applications in Deprotection

Ethers : The reagent, often used as BF3·OEt2 in conjunction with a nucleophile like sodium iodide or a thiol, effectively cleaves a variety of ether protecting groups, including methyl, benzyl, and allyl ethers, often under mild, room-temperature conditions. thieme-connect.demasterorganicchemistry.comnih.gov

Acetals and Ketals : While BF3 catalyzes the formation of acetals and ketals (protecting groups for carbonyls), the principle of microscopic reversibility means it also catalyzes their removal. In the presence of water, the reagent efficiently hydrolyzes acetals and ketals to regenerate the parent aldehyde or ketone. organic-chemistry.org

Silyl Ethers : BF3 provides a useful, non-fluoride-based method for the cleavage of robust silyl ethers like the t-butyldimethylsilyl (TBDMS) group. semanticscholar.org

Peptide and DNA Synthesis : Boron-based reagents have found specific niches in biopolymer synthesis. The BF3-methanol complex, for example, has been employed as a mild, non-depurinating reagent for the removal of trityl protecting groups from nucleosides during DNA synthesis.

Table 5: Research Findings on BF3-Mediated Deprotection

| Protecting Group | Substrate Type | Reagent System | Key Outcome | Reference(s) |

| Alkyl/Aryl Ethers | Various Ethers | BF3·Et2O / NaI | Efficient dealkylation at room temperature to yield alcohols/phenols. | nih.gov |

| t-Butyldimethylsilyl (TBDMS) Ether | Prostaglandin Intermediates | BF3·Et2O | Complementary method to fluoride-based deprotection. | semanticscholar.org |

| Methyl Phenyl Ethers | Methoxyflavonoids | BF3·SMe2 | Selective cleavage depending on substitution pattern and conditions. | thieme-connect.de |

| Dimethoxytrityl (DMT) | DNA Synthesis | BF3-Methanol | Mild, non-depurinating detritylation agent. | |

| Acetal/Ketal | Carbonyl Compounds | Lewis Acids (e.g., BF3) | Catalyzes hydrolysis back to the parent carbonyl in the presence of water. | organic-chemistry.org |

Stereoselective and Enantioselective Catalysis with Modified Boron Trifluoride, N Propanol Systems

Strategies for Inducing Stereocontrol in Boron Trifluoride, n-Propanol Catalyzed Reactions

Achieving stereocontrol in reactions catalyzed by BF₃·n-PrOH systems involves several key strategies. These strategies are generally applicable to Lewis acid catalysis and aim to create a chiral environment around the reacting species, which energetically favors the formation of one stereoisomer over others.

One primary strategy is the use of chiral auxiliaries . In this approach, a chiral molecule is temporarily incorporated into one of the starting materials. This chiral auxiliary directs the stereochemical course of the reaction due to its steric and electronic properties. After the reaction, the auxiliary can be removed to yield the desired enantiomerically enriched product.

Another significant strategy is catalyst modification . This involves the addition of a chiral ligand to the reaction mixture, which coordinates with the boron trifluoride-alcohol complex. This creates a chiral Lewis acid catalyst that can differentiate between the prochiral faces of a substrate or competing transition states, leading to an enantioselective transformation. bu.edu The development of such ligand-modified systems is a cornerstone of asymmetric catalysis.

Furthermore, substrate control can be a powerful tool for inducing stereoselectivity. In this case, existing stereocenters in the substrate molecule can influence the stereochemical outcome at a new stereocenter being formed. This is particularly relevant in diastereoselective reactions where the relative orientation of substituents is controlled. For instance, in the Mukaiyama aldol (B89426) reaction, the existing stereochemistry of the enol ether and the aldehyde can influence the stereochemistry of the resulting aldol adduct. acs.org

Finally, the optimization of reaction parameters such as solvent, temperature, and the stoichiometry of the reagents can also play a crucial role in enhancing stereoselectivity. These factors can influence the structure and stability of the transition states, thereby affecting the stereochemical outcome.

Development of Chiral Ligand-Modified Boron Trifluoride-Alcohol Complexes for Asymmetric Synthesis

The development of chiral ligand-modified Lewis acid complexes is a highly active area of research for asymmetric synthesis. While specific examples detailing the modification of the BF₃·n-propanol complex with chiral ligands are not extensively documented in readily available literature, the principles can be inferred from studies on closely related BF₃ etherate and other trifluoroborate systems.

A notable example of this approach is the use of chiral biphenols, such as BINOL, as catalysts in conjunction with trifluoroborate salts. In these reactions, a trivalent difluoroborane (B8323493) species is identified as the active catalyst, which is formed in situ. This system has been successfully applied to the asymmetric allylation of ketones, yielding chiral homoallylic alcohols with high enantioselectivity. bu.edu

In a similar vein, the synergistic combination of a chiral (salen)chromium(III) complex with boron trifluoride etherate (BF₃·OEt₂) has been shown to be an effective catalyst for the intramolecular Friedel-Crafts cyclization of Morita-Baylis-Hillman adducts. This dual catalytic system affords 2-substituted-1H-indenes with control over the stereochemistry.

These examples demonstrate that the Lewis acidity of the boron center can be harnessed within a chiral environment created by a stoichiometric or catalytic amount of a chiral ligand. The ligand effectively shields one face of the substrate or orients it in a preferred manner for the nucleophilic attack, thus leading to high enantiomeric or diastereomeric excess. The development of such systems with the BF₃·n-propanol complex would be a logical extension of these established principles.

Mechanistic Models for Chiral Induction in Specific Reactions

The mechanism of chiral induction in reactions catalyzed by boron trifluoride-alcohol complexes relies on the formation of well-defined transition states where stereochemical differentiation occurs. Density Functional Theory (DFT) calculations have been employed to explore the mechanistic aspects of BF₃-catalyzed reactions involving alcohols.

In a study on the BF₃-catalyzed oxidation of 1-propanol, it was found that the coordination of BF₃ to the alcohol is a crucial first step. utas.edu.au This coordination increases the acidity of the alcohol's hydroxyl proton, facilitating subsequent steps. utas.edu.au When a chiral ligand is part of the catalytic system, it can influence the geometry of this initial complex and all subsequent transition states.

For reactions involving the formation of new carbon-carbon bonds, such as aldol or allylation reactions, mechanistic models often invoke cyclic or open transition states. For example, in an asymmetric allylation of a ketone catalyzed by a chiral BINOL-modified boron catalyst, the chiral catalyst, the ketone, and the allylating agent assemble into a highly organized transition state. The bulky groups on the chiral ligand sterically block one of the two possible pathways for the nucleophile to attack the ketone, thus favoring the formation of one enantiomer.

The following table presents a simplified model for the diastereoselective Mukaiyama aldol reaction catalyzed by BF₃·OEt₂, which provides insight into the factors controlling stereoselectivity. The reaction of a silyl (B83357) enol ether with an aldehyde in the presence of BF₃·OEt₂ can lead to a mixture of diastereomeric aldol adducts. acs.org

| Reactants | Lewis Acid | Product Ratio (Diastereomers) | Yield | Reference |

|---|---|---|---|---|

| Tetrasubstituted silyl enol ether + Aldehyde 5 | BF₃·OEt₂ | 1.4:1 (16:17) | 84% | acs.org |

The observed diastereoselectivity, although moderate in this specific example from the total synthesis of (+)-Pierisketone B, highlights the competition between different transition states. acs.org The stereochemical outcome is determined by subtle differences in steric and electronic interactions within these transition states. acs.org

Impact of Reagent Concentration and Stoichiometry on Stereochemical Outcomes

The concentration and stoichiometry of the reagents, including the Lewis acid catalyst and any chiral modifiers, can have a profound impact on the stereochemical outcome of a reaction. These parameters can influence the aggregation state of the catalyst, the equilibrium between different catalytic species, and the relative rates of competing reaction pathways.

In Lewis acid-catalyzed reactions, the amount of catalyst used can affect both the reaction rate and the stereoselectivity. In some cases, a higher catalyst loading can lead to the formation of dimeric or oligomeric catalytic species, which may have different activity and selectivity compared to the monomeric catalyst. This can result in a non-linear relationship between the enantiomeric excess of the product and the catalyst loading.

The following table illustrates how the choice of catalyst and its stoichiometry can influence the stereoselectivity of a reaction. While this example does not use the n-propanol complex specifically, it demonstrates the general principle in a BF₃-mediated reaction.

| Substrate | Catalyst System | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| N-cinnamylbenzamide (1a) | Chiral Iodine Catalyst (CIC1, 15 mol%) + BF₃·OEt₂ (10.0 equiv) | >20:1 | 86% | 70% |

As shown, the use of a substoichiometric amount of a chiral catalyst in the presence of a stoichiometric amount of the BF₃-based reagent can lead to high levels of stereocontrol. The optimization of these stoichiometric relationships is a key aspect of developing efficient and selective catalytic processes.

Advanced Analytical Methodologies for In Situ Reaction Monitoring and Mechanistic Studies

Real-Time Spectroscopic Techniques (e.g., In-Situ NMR, IR, Raman) for Monitoring Reagent Activity and Intermediate Formation

In-situ spectroscopic methods are indispensable for observing a chemical reaction as it happens, without the need for sampling and quenching, thereby preserving the integrity of often unstable intermediate species.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR is a powerful tool for studying reactions catalyzed by BF₃ complexes. researchgate.net For the BF₃·n-propanol system, ¹¹B NMR spectroscopy is particularly insightful. The chemical shift of the boron nucleus is highly sensitive to its coordination environment. A shift is expected upon the formation of the initial BF₃·n-propanol adduct from its precursors, and further shifts would occur as the BF₃ center interacts with a substrate, displacing or coordinating alongside the n-propanol. This allows for the direct observation of the Lewis acid's engagement with the substrate. Concurrently, ¹H and ¹³C NMR can monitor the consumption of starting materials and the formation of products and intermediates in real-time, providing kinetic data through the integration of characteristic peaks over time.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide complementary information on changes in molecular structure and bonding. In-situ Attenuated Total Reflectance (ATR) FTIR spectroscopy is especially well-suited for monitoring solution-phase reactions in real-time. mt.commt.comnih.gov The formation of the BF₃·n-propanol adduct results in characteristic shifts in the B-F and C-O stretching frequencies. Upon introduction of a substrate (e.g., a carboxylic acid for esterification), the coordination of the substrate to the boron center can be monitored by the appearance of new vibrational bands corresponding to the activated complex. youtube.com This allows for the tracking of reagent activity and the identification of key intermediate stages. mt.com

Raman spectroscopy can also probe the vibrational modes of the BF₃ adduct. mit.edu Studies on related systems show that the technique is sensitive to the structural changes around the boron atom, making it a viable, non-destructive method for determining the concentration of boron-containing species and studying reaction progression. fzu.cz

Table 1: Representative Spectroscopic Data for Monitoring BF₃-Catalyzed Reactions This table provides illustrative data based on typical values observed for BF₃ adducts and catalyzed reactions, as specific in-situ data for the n-propanol complex is not widely published.

| Analytical Technique | Analyte/Vibrational Mode | Typical Frequency/Shift (Illustrative) | Information Gained |

|---|---|---|---|

| ¹¹B NMR | Free BF₃·n-PrOH adduct | δ ≈ 0-2 ppm | Baseline signal of the catalyst resting state. |

| Substrate-BF₃ adduct | δ ≈ 5-10 ppm | Evidence of Lewis acid activation of the substrate. | |

| In-situ FTIR | B-F Stretch (in adduct) | ~1100-1200 cm⁻¹ | Changes indicate interaction at the boron center. |

| C=O Stretch (of substrate) | ~1710 cm⁻¹ | Shift to lower frequency upon coordination to BF₃. | |

| C-O Stretch (of product) | ~1250 cm⁻¹ | Tracks the rate of product formation. |

Mass Spectrometry-Based Approaches for Detecting Short-Lived Intermediates

Mass spectrometry (MS) is exceptionally sensitive for detecting low-concentration and short-lived charged species, making it ideal for identifying reactive intermediates in catalytic cycles. Electrospray Ionization (ESI-MS) is a soft ionization technique that can transfer ionic intermediates from the solution phase to the gas phase for detection.

In reactions catalyzed by the BF₃·n-propanol reagent, the mechanism may involve cationic intermediates where the substrate is activated by coordination to the BF₃ Lewis acid. Online ESI-MS can be coupled to a reaction vessel to sample the mixture in real-time, allowing for the potential detection of these key intermediates. The mass-to-charge ratio (m/z) provides unambiguous identification of the species' elemental composition. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the isolated intermediate is fragmented through collision-induced dissociation to reveal its constituent parts, confirming its structure. While direct analysis of alcohols by some MS methods can be challenging, derivatization or the inherent charge of a catalytic intermediate can overcome this. americanlaboratory.com This approach is crucial for piecing together complex reaction mechanisms that are not observable by other means.

Chromatographic Techniques (e.g., GC, HPLC) for Kinetic and Product Distribution Analysis

While spectroscopic methods excel at observing intermediates, chromatographic techniques remain the gold standard for quantitative analysis of stable reactants and products, which is essential for determining reaction kinetics and final product distributions.

Gas Chromatography (GC): For reactions involving volatile compounds, such as the formation of many common esters, GC is the preferred analytical method. seafdec.orgscirp.org To monitor reaction kinetics, small aliquots are taken from the reaction mixture at specific time intervals, quenched (e.g., by adding a base to neutralize the BF₃ catalyst), and then injected into the GC. The components are separated based on their boiling points and polarity, and a detector (commonly a Flame Ionization Detector, FID) provides a quantitative measure of each component. This data allows for the plotting of concentration versus time curves to determine reaction rates and orders. usda.gov

High-Performance Liquid Chromatography (HPLC): For reactions involving non-volatile or thermally sensitive compounds, HPLC is the method of choice. Similar to GC, aliquots are taken over time and quenched. The mixture is then separated based on its differential partitioning between a stationary phase and a liquid mobile phase. A UV detector is commonly used for quantification. HPLC is crucial for analyzing the formation of complex products, such as polymers or high-molecular-weight esters.

Table 2: Illustrative Kinetic Data from a Chromatographic Analysis This table represents hypothetical data obtained from GC or HPLC analysis of a reaction A + B → C catalyzed by BF₃·n-propanol.

| Time (minutes) | [Reactant A] (M) | [Product C] (M) | Percent Conversion |

|---|---|---|---|

| 0 | 1.00 | 0.00 | 0% |

| 10 | 0.78 | 0.22 | 22% |

| 30 | 0.45 | 0.55 | 55% |

| 60 | 0.19 | 0.81 | 81% |

| 120 | 0.05 | 0.95 | 95% |

Calorimetric Studies of Reaction Energetics and Lewis Acid-Base Interactions

Calorimetry provides direct measurement of the heat changes associated with chemical reactions, offering fundamental insights into the thermodynamics that drive the catalytic process.

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique for characterizing the binding interactions between molecules. nih.govnih.gov It can be used to directly measure the enthalpy (ΔH) of the Lewis acid-base adduct formation between BF₃ and n-propanol. Furthermore, ITC experiments can quantify the interaction between the BF₃·n-propanol reagent and a substrate. By titrating the substrate into a solution of the catalyst, the heat released or absorbed during the binding event is measured. wur.nl This allows for the determination of the binding affinity (Ka), stoichiometry (n), and enthalpy (ΔH) of the initial, crucial substrate activation step. This thermodynamic data is vital for understanding the strength of the Lewis acidity of the reagent and how it relates to its catalytic activity. mdpi.com Comparing these values across different substrates can help explain observed differences in reaction rates and selectivities.

Table 3: Representative Enthalpies of Adduct Formation with BF₃ in Dichloromethane Data adapted from related studies to illustrate the type of information gained from calorimetry. mdpi.com Values for n-propanol may differ.

| Lewis Base | -ΔH (kJ·mol⁻¹) |

|---|---|

| Tetrahydrofuran | 102.1 |

| Acetone | 72.4 |

| Diethyl ether | 69.5 |

| Acetonitrile | 63.6 |

Theoretical and Computational Investigations of Boron Trifluoride, N Propanol Systems

Quantum Chemical Calculations of Boron Trifluoride – Alcohol Adduct Stability and Electronic Structure

Quantum chemical calculations are fundamental to understanding the stability and electronic properties of the adduct formed between boron trifluoride (a Lewis acid) and n-propanol (a Lewis base). The formation of this adduct is a key step in its function as a reagent. High-level ab initio methods, such as G4 theory, are employed to calculate the gas-phase enthalpies of adduct formation, which quantify the stability of the bond created between the boron and the alcohol's oxygen atom. researchgate.net

The interaction involves the donation of a lone pair of electrons from the oxygen atom of n-propanol to the electron-deficient boron atom of BF₃. This forms a coordinate covalent bond. The stability of this adduct is significant, and computational studies on similar Lewis base adducts with BF₃ show that the enthalpy of formation is substantial. researchgate.net For instance, the calculated gas-phase enthalpy of formation for the adduct with dimethyl ether, a structurally related Lewis base, provides insight into the expected stability of the n-propanol adduct.

The electronic structure of the adduct is also a critical area of investigation. Upon formation of the B-O bond, there is a significant redistribution of electron density. Molecular electrostatic potential (MEP) maps, calculated using methods like B3LYP/CC-PVTZ, can visualize this change. ias.ac.in These maps illustrate the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, highlighting the charge transfer from the oxygen to the boron center. ias.ac.in In the BF₃·NF₃ adduct, for example, calculations show that the constituent parts remain largely as a complex rather than a fully ionic pair, a characteristic that is expected to be similar in the BF₃-n-propanol system. ias.ac.in

Table 1: Calculated Gas-Phase Enthalpies of Adduct Formation for Boron Trifluoride with Various Lewis Bases This table presents data for representative Lewis bases to illustrate the typical stabilities of BF₃ adducts as determined by quantum chemical calculations. The principles and magnitudes are analogous to the n-propanol system.

| Lewis Base | Formula | Calculated Gas-Phase Enthalpy (-ΔH in kJ·mol⁻¹) |

| Tetrahydrofuran | C₄H₈O | 100.8 |

| Tetrahydrothiophene | C₄H₈S | 73.2 |

| Trimethylamine | (CH₃)₃N | 114.2 |

| Trimethyl phosphine | (CH₃)₃P | 96.2 |

| Data sourced from G4 calculations, intended to be representative of BF₃ adduct stabilities. researchgate.net |

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the detailed pathways of chemical reactions catalyzed by BF₃ adducts. researchgate.net It allows for the mapping of the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of these transition states determines the kinetic barrier and thus the rate of the reaction.

For reactions involving the BF₃-n-propanol reagent, DFT calculations can elucidate the mechanism step-by-step. A typical catalytic cycle might involve:

Coordination of the BF₃-n-propanol adduct to a substrate.

Activation of the substrate, making it more susceptible to nucleophilic attack.

The key chemical transformation step (e.g., bond formation or cleavage), which proceeds through a calculated transition state.

Release of the product and regeneration of the catalyst.

Studies on analogous systems, such as the BF₃·OEt₂ catalyzed reaction of fluoroethane (B3028841) and propyne, demonstrate the power of this approach. researchgate.net In that study, DFT calculations (using the B3LYP functional with the 6-311g** basis set) were used to calculate the free energy of all intermediates and transition states, revealing a stepwise mechanism and identifying the turnover-limiting step. researchgate.net This type of analysis provides a deep understanding of how the catalyst facilitates the reaction and what factors control its efficiency.

Table 2: Hypothetical DFT-Calculated Steps for a BF₃-n-Propanol Catalyzed Reaction This table outlines the conceptual stages of a reaction mechanism that can be modeled using DFT to determine the energy profile.

| Reaction Stage | Description | Information Gained from DFT |

| 1. Initial State | Reactants + BF₃-n-propanol Catalyst | Optimized geometries and ground-state energies. |

| 2. Activation | Coordination of catalyst to substrate. | Structure and binding energy of the activated complex. |

| 3. Transition State | The highest energy point along the reaction coordinate. | Geometry of the transition state and the activation energy barrier (ΔG‡). |

| 4. Intermediate | A meta-stable species formed after the transition state. | Structure and relative stability of the reaction intermediate. |

| 5. Final State | Products + Regenerated Catalyst | Optimized geometries and overall reaction energy (ΔG_rxn). |

Molecular Dynamics Simulations of Reagent-Substrate Interactions in Solution

While quantum chemical calculations often model molecules in the gas phase or with simplified solvent models, Molecular Dynamics (MD) simulations provide a way to study the explicit behavior of the BF₃-n-propanol reagent and its interactions with substrates in a realistic solution environment. numberanalytics.com MD simulations track the movement of every atom in a system over time, governed by a classical force field, providing insights into dynamic processes. numberanalytics.com

For the BF₃-n-propanol system, MD simulations can be used to explore:

Solvation Effects: How solvent molecules arrange around the reagent and the substrate, and how this solvation shell influences reactivity.

Conformational Dynamics: The preferred shapes and orientations of the reagent-substrate complex prior to reaction. MD can reveal the conformational flexibility and the most populated states that may lead to the transition state.

Diffusion and Encounter: The process by which the reagent and substrate molecules come together in solution. This can be important for understanding reaction rates in diffusion-controlled reactions.

MD simulations can be run for nanoseconds or longer, capturing the complex dance of molecules in the liquid phase. The resulting trajectories can be analyzed to extract thermodynamic and kinetic information that complements the static picture provided by DFT calculations. numberanalytics.com

Prediction of Catalytic Activity and Selectivity Based on Computational Models

A primary goal of computational chemistry in catalysis is to move from explanation to prediction. mdpi.com By building robust computational models, it becomes possible to predict the catalytic activity and selectivity of new or modified catalysts before they are synthesized and tested experimentally. mdpi.comnih.gov

This predictive power often arises from establishing a Quantitative Structure-Activity Relationship (QSAR) or a Quantitative Structure-Selectivity Relationship (QSSR). unirioja.es These models use descriptors—quantifiable properties derived from computational calculations—to predict experimental outcomes.

For the BF₃-n-propanol system, a predictive model could be built as follows:

Descriptor Calculation: A series of related catalysts (e.g., BF₃ complexed with different alcohols) and substrates are modeled using DFT. Key descriptors are calculated, such as the energy of the transition state for the rate-determining step, the charge on the boron atom, or steric parameters describing the catalyst's size. unirioja.es

Model Building: Statistical methods or machine learning algorithms are used to find a mathematical correlation between the calculated descriptors and known experimental data (e.g., reaction yields or enantiomeric excess). nih.gov

Prediction: Once a reliable model is established, it can be used to predict the activity and selectivity for a new, untested reaction involving the BF₃-n-propanol reagent by simply calculating the necessary descriptors for the new system. nih.gov

This approach accelerates the discovery of optimal catalysts by allowing researchers to screen many potential candidates computationally and focus experimental efforts on the most promising ones. nih.gov

Table 3: Framework for a Predictive Computational Model of Catalysis

| Model Component | Description | Example for BF₃-n-Propanol System |

| Input (Descriptors) | Calculated properties of the reacting system. | Transition state energy (ΔE‡) from DFT, steric bulk of the alcohol ligand, electronic charge on the boron atom. |

| Computational Model | The mathematical relationship connecting descriptors to the outcome. | A linear regression equation: log(rate) = c₁ (ΔE‡) + c₂ (Steric Factor) + constant. nih.gov |

| Output (Prediction) | The predicted catalytic performance. | Predicted reaction rate, product yield, or enantiomeric/diastereomeric ratio. |

Future Directions and Emerging Research Avenues for Boron Trifluoride, N Propanol Reagent Systems

Development of Supported or Immobilized Boron Trifluoride, n-Propanol Catalysts for Heterogeneous Reactions

A significant frontier in catalysis is the transition from homogeneous to heterogeneous systems to simplify catalyst recovery and product purification. The immobilization of the Boron trifluoride catalyst onto solid supports is a key research avenue.

Detailed Research Findings: Research has demonstrated the successful immobilization of Boron trifluoride onto polymer backbones. For instance, stable complexes have been formed between BF3 and polymers like polystyrene cross-linked with divinylbenzene (B73037) and polystyrene-4-vinylpyridine resins. tandfonline.comtandfonline.com These polymer-supported catalysts have proven effective in converting aromatic aldehydes, ketones, and acids into their corresponding acetals, ketals, and esters using various alcohols. tandfonline.comtandfonline.com

A notable study highlighted that the reactivity of these supported catalysts is influenced by the structure of the alcohol, with efficiency decreasing in the order of 1-butanol (B46404) > 2-butanol (B46777) > tert-butanol. tandfonline.com This suggests that primary alcohols like n-propanol are excellent candidates for use with such heterogeneous systems. The cross-linked poly (4-vinylpyridine) supported BF3 ([P4-VP]-BF3) has been prepared and shown to be an efficient, reusable heterogeneous Lewis acid catalyst for synthesizing compounds like 2,3-dihydroquinazolin-4(1H)-ones. researchgate.net

Future research will likely focus on anchoring the BF3-n-propanol complex itself onto various solid supports, such as silica, alumina, or different polymers. The goal is to create robust, reusable, and highly active heterogeneous catalysts. This would make the BF3-n-propanol system more attractive for industrial-scale processes by minimizing waste and allowing for continuous operations.

Table 1: Comparison of Supported BF3 Catalyst Systems

| Support Material | Boron Content | Application | Reference |

|---|---|---|---|

| Polystyrene (7.8% divinylbenzene) | 0.11% | Acetal/Ketal/Ester formation | tandfonline.com |

| Polystyrene-4-vinylpyridine | 1.04% | Acetal/Ketal/Ester formation | tandfonline.comtandfonline.com |

Exploration of Boron Trifluoride, n-Propanol Reagent in Flow Chemistry and Microreactor Applications

Flow chemistry, the practice of performing chemical reactions in continuous-flow reactors, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. The liquid nature of the Boron trifluoride, n-propanol reagent makes it an ideal candidate for integration into flow chemistry systems.

Future research in this area will involve designing and optimizing microreactor systems for reactions catalyzed by the BF3-n-propanol complex. This could involve pumping the reagent along with substrates through heated channels or packed-bed reactors containing a supported version of the catalyst as described in the previous section. Such setups would allow for precise control over reaction parameters like temperature, pressure, and residence time, potentially leading to higher yields, improved selectivity, and access to novel reaction pathways that are difficult to achieve in batch mode. The development of flow-based processes would represent a significant step towards safer and more efficient manufacturing processes utilizing this reagent.

Integration with Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. The Lewis acidic nature of the Boron trifluoride, n-propanol reagent makes it a promising catalyst for initiating MCRs and complex cascade sequences.

Detailed Research Findings: While specific research on the BF3-n-propanol complex in MCRs is nascent, studies on the closely related Boron trifluoride diethyl etherate (BF3·Et2O) complex provide a strong precedent. For example, BF3·Et2O has been successfully used as a metal-free catalyst for the direct reductive amination of aldehydes with amines, a powerful multicomponent transformation for synthesizing various secondary and tertiary amines. rsc.org Furthermore, imine-BF3 complexes, which can be generated in situ, react with a wide range of nucleophiles to produce valuable α-functionalized azacycles, including morpholines and piperazines. nih.gov

The future direction for the BF3-n-propanol system involves its application in similar MCRs and cascade reactions. Researchers will likely explore its efficacy in well-known MCRs like the Biginelli, Hantzsch, or Ugi reactions, and in designing novel reaction cascades where the catalyst's role is to activate substrates sequentially to build molecular complexity rapidly. The use of n-propanol as the complexing agent and solvent could offer unique solubility and reactivity profiles compared to other BF3 complexes.

Research into Sustainable and Environmentally Benign Applications of Boron Trifluoride, n-Propanol Reagent

Modern chemical synthesis places a strong emphasis on "green chemistry" principles, aiming to reduce waste and avoid hazardous substances. The Boron trifluoride, n-propanol reagent can play a role in this paradigm shift.

Detailed Research Findings: Boron trifluoride catalysis is increasingly seen as a greener alternative to other, more hazardous Lewis acids. jy-chemical.com Its ability to promote reactions under mild conditions can lead to reduced energy consumption and higher product selectivity, which in turn minimizes waste. In some processes, the use of BF3 has been shown to generate up to 50% less waste compared to traditional methods. jy-chemical.com A key development in this area is the use of BF3·Et2O with formic acid as a reductant in a metal-free reductive amination process, which avoids the use of heavy metal catalysts and harsh reducing agents. rsc.org

Future research will focus on leveraging the BF3-n-propanol reagent in similarly sustainable transformations. This includes its use as a recyclable catalyst (especially in immobilized form), its application in solvent-free reaction conditions, and its role in atom-economical reactions. The development of processes that use the BF3-n-propanol reagent to replace stoichiometric and often toxic reagents will be a key goal, aligning its application with the principles of modern, environmentally conscious chemical manufacturing.

Novel Applications in Materials Science and Polymer Chemistry

The role of Boron trifluoride as a potent initiator for polymerization reactions is well-established. wikipedia.orgunacademy.com It is particularly effective in the polymerization of unsaturated compounds to form materials like polyethers and in the production of phenolic and epoxy resins. wikipedia.orgunacademy.com

The Boron trifluoride, n-propanol complex, as a conveniently handled liquid, is an excellent candidate for initiating such polymerizations. Future research will likely explore its use in creating novel polymers with tailored properties. This could involve the controlled polymerization of new monomers or the development of advanced copolymers. The n-propanol moiety could potentially be incorporated into the polymer structure or influence the polymer's end-groups, offering a handle for further functionalization. Furthermore, its application in producing adhesives, sealing chemicals, and lubricant additives is an area ripe for further innovation. unacademy.com The development of BF3-based catalysts for producing high-performance polymers and advanced materials for electronics and other high-tech fields remains a significant and promising research avenue. jy-chemical.comarkema.com

Q & A

What is the mechanistic role of boron trifluoride-n-propanol reagent in esterification reactions?

Boron trifluoride (BF₃) acts as a Lewis acid catalyst in esterification by coordinating with the carbonyl oxygen of carboxylic acids, increasing electrophilicity and facilitating nucleophilic attack by n-propanol. This coordination lowers the activation energy for ester formation. The reagent is particularly effective for synthesizing n-propyl esters of long-chain fatty acids (C8–C24), as BF₃ stabilizes intermediates and minimizes side reactions like hydrolysis. For GC-MS analysis, BF₃-n-propanol is used to derivatize carboxylic acids into volatile esters, enhancing detectability .